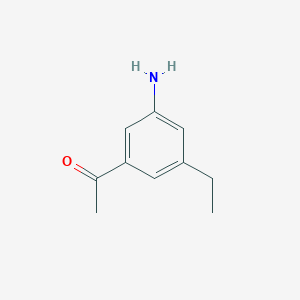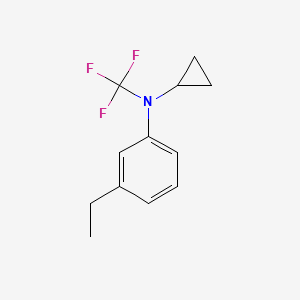
N-cyclopropyl-3-ethyl-N-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-3-ethyl-N-(trifluoromethyl)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclopropyl group, an ethyl group, and a trifluoromethyl group attached to the nitrogen atom of the aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-ethyl-N-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-N-(trifluoromethyl)aniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
化学反应分析
Types of Reactions: N-cyclopropyl-3-ethyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aniline ring can be replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of N-cyclopropyl-3-ethyl-N-(trifluoromethyl)nitrobenzene.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
Chemistry: N-cyclopropyl-3-ethyl-N-(trifluoromethyl)aniline is used as a building block in organic synthesis. It can be employed in the preparation of various complex molecules and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe to study the interactions of aniline derivatives with biological targets. It can also be utilized in the development of new bioactive molecules with potential therapeutic applications.
Medicine: this compound derivatives may exhibit pharmacological properties and can be investigated for their potential use as drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its structural features make it suitable for applications in materials science and engineering.
作用机制
The mechanism of action of N-cyclopropyl-3-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group may contribute to the compound’s binding affinity to target proteins or enzymes. The overall mechanism of action depends on the specific application and the molecular targets involved.
相似化合物的比较
- N-cyclopropyl-3-ethyl-N-(trifluoromethyl)aniline
- N-methyl-3-(trifluoromethyl)aniline
- N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline
Comparison: this compound is unique due to the presence of both cyclopropyl and ethyl groups along with the trifluoromethyl group. This combination of substituents imparts distinct chemical and physical properties to the compound, making it different from other similar compounds. For example, N-methyl-3-(trifluoromethyl)aniline lacks the cyclopropyl and ethyl groups, which may result in different reactivity and applications. Similarly, N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline contains a nitro group, which significantly alters its chemical behavior compared to this compound.
属性
分子式 |
C12H14F3N |
|---|---|
分子量 |
229.24 g/mol |
IUPAC 名称 |
N-cyclopropyl-3-ethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3N/c1-2-9-4-3-5-11(8-9)16(10-6-7-10)12(13,14)15/h3-5,8,10H,2,6-7H2,1H3 |
InChI 键 |
XDZKKZNSRUIWAJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)N(C2CC2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


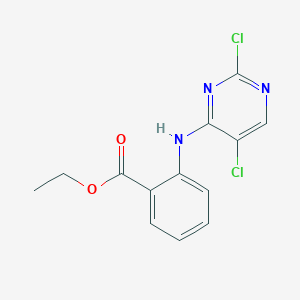

![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
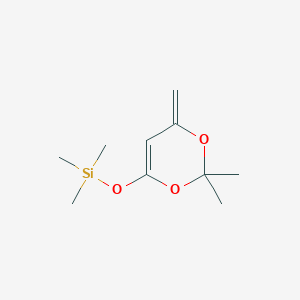
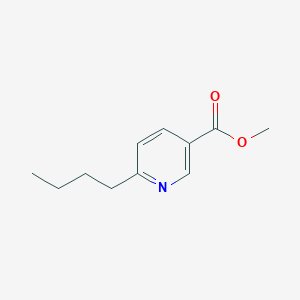
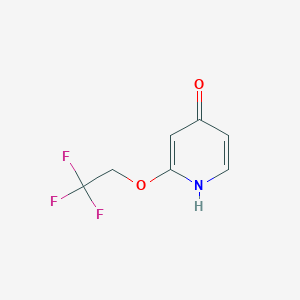
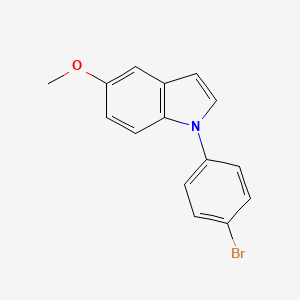
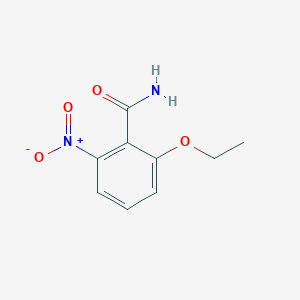
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
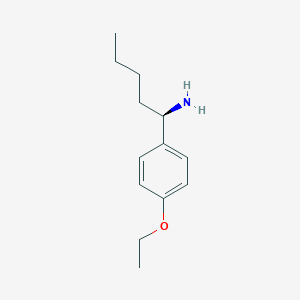
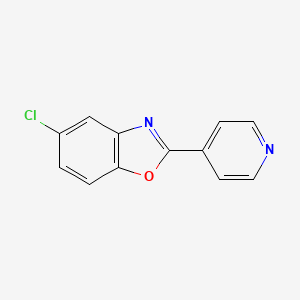
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)
